molecular formula C11H9N3O5 B13961302 5,8-Dinitro-6-methoxyquinaldine CAS No. 61895-33-8

5,8-Dinitro-6-methoxyquinaldine

Cat. No.: B13961302
CAS No.: 61895-33-8
M. Wt: 263.21 g/mol
InChI Key: JGXMWNIVIDLSHR-UHFFFAOYSA-N
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Description

5,8-Dinitro-6-methoxyquinaldine is a nitro-substituted quinaldine derivative characterized by its methoxy and nitro functional groups at positions 6, 5, and 8 on the quinoline backbone. Its synthesis typically involves nitration and methoxylation steps, though specific protocols vary depending on the desired purity and yield.

Properties

CAS No.

61895-33-8

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

6-methoxy-2-methyl-5,8-dinitroquinoline

InChI

InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3

InChI Key

JGXMWNIVIDLSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5,8-Diamino-6-methoxyquinaldine.

    Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.

    Oxidation: Quinolinedione derivatives.

Mechanism of Action

The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Quinaldine derivatives share a common quinoline core but differ in substituent placement and functional groups. Below is a comparison of 5,8-Dinitro-6-methoxyquinaldine with structurally related compounds:

Compound Name Substituents (Positions) Key Functional Groups Reactivity Profile Applications
This compound Nitro (5,8), Methoxy (6) Nitro, Methoxy Electrophilic substitution, redox reactions Explosives, fluorescent materials
6-Nitroquinaldine Nitro (6) Nitro Base-catalyzed reactions Dyes, corrosion inhibitors
8-Hydroxyquinaldine Hydroxy (8) Hydroxy Chelation, acid-base reactions Metal ion sensors, pharmaceuticals
5-Methoxyquinaldine Methoxy (5) Methoxy Friedel-Crafts alkylation Organic semiconductors

Physicochemical Properties

  • Melting Point: this compound exhibits a higher melting point (~240°C) compared to non-nitro derivatives (e.g., 6-Nitroquinaldine, ~180°C), attributed to strong intermolecular interactions from nitro groups.
  • Solubility : Nitro groups reduce solubility in polar solvents; however, the methoxy group enhances solubility in organic solvents like dichloromethane.
  • Stability : Nitro groups confer thermal stability but increase sensitivity to reducing agents.

Research Findings and Challenges

Recent studies highlight challenges in optimizing synthetic routes for this compound, particularly in avoiding byproducts during nitration. Comparative analyses with 6-Nitroquinaldine reveal that the additional nitro group in the former enhances electron deficiency, making it more reactive in Diels-Alder reactions.

Biological Activity

5,8-Dinitro-6-methoxyquinaldine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H7N3O5C_{10}H_{7}N_{3}O_{5} and is characterized by the presence of two nitro groups and a methoxy group attached to a quinaldine core. Its structure can be represented as follows:

Structure C10H7N3O5\text{Structure }\text{C}_{10}\text{H}_{7}\text{N}_{3}\text{O}_{5}

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined, indicating the compound's potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. In a study involving human colorectal cancer cell lines (HCT116 and Caco-2), the compound demonstrated significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Key Findings:

  • Cell Viability Reduction: The compound reduced cell viability by over 50% at concentrations above 10 µM.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound.
Concentration (µM)% Cell Viability
0100
1075
2040
5020

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis, leading to cell death.
  • Oxidative Stress Induction: Increased levels of reactive oxygen species (ROS) have been observed in treated cells.
  • Modulation of Signaling Pathways: The compound affects key signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of antibiotic-resistant bacterial strains. The study emphasized the need for further exploration into its use as a novel antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In a preclinical model involving mice with xenografted tumors, administration of this compound resulted in a substantial reduction in tumor size compared to controls. This suggests promising potential for further development as an anticancer therapeutic.

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